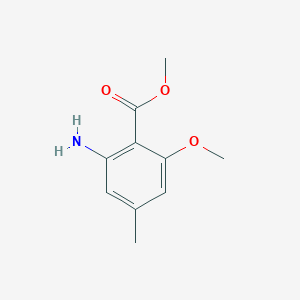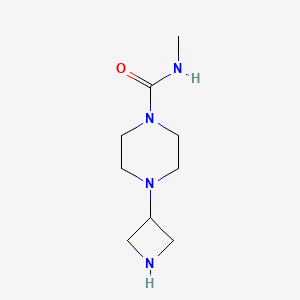
3-chloro-4-methylquinolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a chlorine atom at the third position and a methyl group at the fourth position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-4-methylquinolin-2(1H)-one may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. The exact methods may vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.
Applications De Recherche Scientifique
3-Chloro-4-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylquinolin-2(1H)-one: Lacks the chlorine atom at the third position.
3-Chloroquinolin-2(1H)-one: Lacks the methyl group at the fourth position.
Quinolin-2(1H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-4-methylquinolin-2(1H)-one is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
3-chloro-4-methyl-3H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,9H,1H3 |
Clé InChI |
JBTNVRQDEQYBOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=NC(=O)C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)
![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)







